2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)-
CAS No.: 1246815-26-8
Cat. No.: VC0131145
Molecular Formula: C32H39N5O4
Molecular Weight: 561.719
* For research use only. Not for human or veterinary use.
![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-O-methoxymethyl-4-hydroxyphenyl)- - 1246815-26-8](/images/no_structure.jpg)
Specification
CAS No. | 1246815-26-8 |
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Molecular Formula | C32H39N5O4 |
Molecular Weight | 561.719 |
IUPAC Name | 2-[(2S,3S)-2-phenylmethoxypentan-3-yl]-4-[2,3,5,6-tetradeuterio-4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-1,2,4-triazol-3-one |
Standard InChI | InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31-/m0/s1/i10D,11D,12D,13D |
Standard InChI Key | LHIJBIYHBOPNJS-ZZJGMTFJSA-N |
SMILES | CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC |
Introduction
Chemical Identity and Structural Features
The base compound 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-Triazol-3-one (CAS No. 184177-83-1) belongs to the triazole class of compounds, which are known for their significant antifungal properties . This compound features several key structural elements:
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A 1,2,4-triazol-3-one core structure
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A (1S,2S)-1-ethyl-2-(phenylmethoxy)propyl substituent at position 2
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A 4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl group at position 4
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Multiple stereogenic centers creating specific three-dimensional arrangement
The methoxymethyl derivative involves modification of the hydroxyphenyl moiety, where the hydroxyl group is protected with a methoxymethyl group, resulting in a 4-O-methoxymethyl-4-hydroxyphenyl structure. This modification alters the compound's physical properties while maintaining its core pharmacophore.
Physical and Chemical Properties
The physical and chemical properties of the base compound and its derivatives provide crucial information for both research and pharmaceutical applications. The following table summarizes key properties of the base compound:
Property | Value |
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Molecular Formula | C30H35N5O3 |
Molecular Weight | 513.63 g/mol |
Physical State | Solid |
Color | White |
Melting Point | 195-197°C |
Boiling Point | 685.4±65.0°C (Predicted) |
Density | 1.22 g/cm³ |
Solubility | Slightly soluble in chloroform and methanol |
pKa | 12.18±0.30 (Predicted) |
Storage Conditions | Under inert gas (nitrogen or argon) at 2-8°C |
The methoxymethyl derivative would exhibit modified properties, particularly in terms of solubility and lipophilicity, due to the protection of the hydroxyl group .
Synthesis Methods and Pathways
The synthesis of these complex molecules involves multiple steps with careful attention to stereochemistry. The base compound is typically synthesized through a reaction between Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate and 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde .
The synthesis pathway generally involves:
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Preparation of the (1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl side chain
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Formation of the hydrazine intermediate (2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazine)
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Conversion to the hydrazinecarboxaldehyde
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Cyclization with the appropriate phenylcarbamate to form the triazolone ring
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For the methoxymethyl derivative, additional protection of the hydroxyl group using methoxymethyl chloride in basic conditions
The synthesis of the hydrazine intermediate (CAS: 183871-34-3) is a critical step in this process, serving as a key building block for the final compound . The stereochemistry must be carefully controlled to maintain the (1S,2S) configuration, which is essential for biological activity.
Analytical Characterization Techniques
Characterization of these compounds typically employs various analytical techniques:
Technique | Application |
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HPLC | Purity determination (>95% purity standard) |
NMR Spectroscopy | Structural confirmation and stereochemical analysis |
Mass Spectrometry | Molecular weight verification and fragmentation pattern analysis |
IR Spectroscopy | Functional group identification |
X-ray Crystallography | Absolute configuration determination |
For the deuterated analogs (e.g., the d4 versions mentioned in the search results), specialized techniques such as deuterium NMR are employed to confirm the position and incorporation rate of the deuterium atoms .
Pharmaceutical Relevance and Applications
The base compound and its derivatives, including the methoxymethyl variant, have significant pharmaceutical relevance, particularly in antifungal therapy. These compounds are structurally related to posaconazole, a triazole antifungal used to treat invasive fungal infections .
The primary applications include:
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Antifungal agents: The triazole structure inhibits lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes
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Intermediates in drug synthesis: Used in the preparation of posaconazole and related antifungal medications
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Reference standards: Deuterated versions serve as internal standards for pharmacokinetic studies and quality control
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Research tools: Used to investigate structure-activity relationships in antifungal drug development
The methoxymethyl modification specifically may alter the compound's pharmacokinetic properties, potentially enhancing bioavailability or metabolic stability.
Structure-Activity Relationships and Modifications
The structure-activity relationships of these compounds reveal important insights into their biological functions:
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The triazolone ring is essential for antifungal activity
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The (1S,2S) stereochemistry of the side chain is critical for optimal binding to target enzymes
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The piperazinyl linker provides conformational flexibility and improved pharmacokinetics
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The hydroxyphenyl group enhances binding affinity to the target site
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Modifications such as methoxymethylation of the hydroxyl group can modulate lipophilicity and membrane permeability
These structure-activity insights guide the development of more effective derivatives with improved potency, selectivity, or pharmacokinetic properties.
Related Compounds and Derivatives
Several related compounds and derivatives have been developed to optimize pharmacological properties:
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Deuterated analogs: Compounds like 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4 (CAS: 1246814-94-7) are used as stable isotope-labeled reference standards
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Carbamate derivatives: 4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester (CAS: 1246817-73-1) represents a protected intermediate in the synthesis pathway
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Precursors: 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazine (CAS: 183871-34-3) and 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]hydrazinecarboxaldehyde (CAS: 170985-85-0) serve as important building blocks
These related compounds provide a chemical toolkit for researchers investigating the pharmacological optimization of antifungal agents.
Manufacturer | Product | Package Size | Price Range (USD) |
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TRC | 2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one | 1g | $1,040 |
American Custom Chemicals | Base compound (95% purity) | 10mg | $1,963.50 |
American Custom Chemicals | Base compound (95% purity) | 1mg | $750.75 |
Matrix Scientific | 1-((2S,3S)-2-(Benzyloxy)pentan-3-yl)-4-(4-(4-(4-hydroxyphenyl)-piperazin-1-yl)phenyl)-1H-1,2,4-triazol-5(4H)-one (95%+) | 5g | $788 |
Ark Pharm | Base compound (98%+ purity) | 1g | $43 |
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